N-(2,6-diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide
Overview
Description
N-(2,6-diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide is a derivative of pyrimidine, a fundamental structure in nucleic acids. This compound is often associated with DNA damage and repair mechanisms, particularly in the context of oxidative stress. It is a product of guanine oxidation and is recognized by specific DNA repair enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diamino-4-oxo-5-formamidopyrimidine typically involves the oxidation of guanine. One common method includes the use of formic acid hydrolysis, although this method can lead to the decomposition of the compound . A milder approach involves the use of hydrofluoric acid in pyridine, which allows for the quantitative release of the compound from DNA .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis methods used in laboratories can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(2,6-diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide undergoes several types of chemical reactions, including:
Oxidation: This compound is a product of the oxidation of guanine.
Reduction: It can be reduced back to its precursor forms under specific conditions.
Substitution: The amino groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products: The major products formed from these reactions include various derivatives of pyrimidine, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(2,6-diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide has several important applications in scientific research:
Chemistry: It is used as a model compound to study the effects of oxidative damage on nucleic acids.
Medicine: Research into this compound helps in understanding the molecular basis of diseases related to oxidative DNA damage, such as cancer.
Industry: While not widely used in industry, its role in DNA repair makes it a valuable tool in biotechnology and pharmaceutical research.
Mechanism of Action
The primary mechanism of action for 2,6-diamino-4-oxo-5-formamidopyrimidine involves its recognition and excision by DNA repair enzymes such as formamidopyrimidine DNA glycosylase. This enzyme identifies the damaged base and removes it, creating an apurinic site that is subsequently repaired by other enzymes in the DNA repair pathway .
Comparison with Similar Compounds
8-oxo-7,8-dihydroguanine: Another product of guanine oxidation, often studied alongside 2,6-diamino-4-oxo-5-formamidopyrimidine.
4,6-diamino-5-formamidopyrimidine: A similar compound that also results from oxidative damage to DNA.
Uniqueness: N-(2,6-diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide is unique in its specific recognition by formamidopyrimidine DNA glycosylase, which distinguishes it from other oxidative damage products. This specificity makes it a valuable marker for studying oxidative stress and DNA repair mechanisms.
Properties
IUPAC Name |
N-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O2/c6-3-2(8-1-11)4(12)10-5(7)9-3/h1-2H,(H,8,11)(H4,6,7,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMRVVLNBSNCLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)NC1C(=NC(=NC1=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20928075 | |
Record name | (4-Hydroxy-2,6-diimino-1,2,5,6-tetrahydropyrimidin-5-yl)methanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20928075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133310-38-0 | |
Record name | N-(2,6-Diamino-4,5-dihydro-4-oxo-5-pyrimidinyl)formamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133310-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Diamino-4-hydroxy-5-formamidopyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133310380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Hydroxy-2,6-diimino-1,2,5,6-tetrahydropyrimidin-5-yl)methanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20928075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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